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Abstract
The Diacylglycerol Acyltransferase (DGAT) gene family encodes for key enzymes that catalyze

the final and committed step in the biosynthesis of triglycerides, the primary form of energy

storage in eukaryotes. This technical guide provides an in-depth exploration of the evolutionary

conservation of the DGAT gene family, with a particular focus on its two major, evolutionarily

distinct members: DGAT1 and DGAT2. Despite their convergent function, these two enzyme

subfamilies exhibit significant differences in their evolutionary history, gene structure, protein

topology, substrate specificity, and physiological roles. Understanding these distinctions is

paramount for researchers in metabolic diseases and for professionals in drug development

targeting lipid metabolism. This document summarizes key quantitative data, details relevant

experimental protocols, and visualizes associated signaling pathways and workflows to serve

as a comprehensive resource for the scientific community.

Introduction
Triglyceride (TG) synthesis is a fundamental metabolic process, and its dysregulation is

implicated in a host of human diseases, including obesity, type 2 diabetes, and non-alcoholic

fatty liver disease (NAFLD). The DGAT enzymes, by catalyzing the esterification of

diacylglycerol (DAG) with a fatty acyl-CoA, play a pivotal role in controlling the flux of fatty acids
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towards storage as TG. Eukaryotes possess two primary DGAT enzymes, DGAT1 and DGAT2,

which are products of convergent evolution; they catalyze the same biochemical reaction but

share no sequence homology.

DGAT1 belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily, which also

includes the acyl-CoA:cholesterol acyltransferase (ACAT) enzymes. In contrast, DGAT2 is a

member of a distinct gene family. This evolutionary divergence underlies their different

structural and functional properties. While both are integral membrane proteins primarily

located in the endoplasmic reticulum (ER), they exhibit different membrane topologies and

substrate preferences. These differences translate into non-redundant physiological roles, with

DGAT1 being more involved in the processing of exogenous fatty acids for chylomicron

formation in the intestine, and DGAT2 playing a more prominent role in hepatic TG synthesis

and lipid droplet expansion.

This guide will delve into the evolutionary relationships, present comparative quantitative data,

provide detailed experimental methodologies for studying DGAT enzymes, and illustrate the

key signaling pathways that regulate their activity.

Evolutionary History and Phylogenetic Analysis
Phylogenetic studies have unequivocally demonstrated that the DGAT gene family is ancient

and has undergone significant diversification throughout eukaryotic evolution. The two major

branches, DGAT1 and DGAT2, evolved independently and are not a result of a gene

duplication event from a common ancestor.

A broad survey of genomes from diverse eukaryotic taxa, including fungi, plants, and animals,

has revealed the near-ubiquitous presence of both DGAT1 and DGAT2 homologs. This

widespread distribution underscores their fundamental importance in lipid metabolism.

Phylogenetic trees constructed from amino acid sequences consistently show a clear

partitioning of the DGAT protein family into two major clades corresponding to DGAT1 and

DGAT2.

The DGAT1 clade is part of the larger MBOAT superfamily, suggesting a shared evolutionary

origin with enzymes that acylate other substrates. In contrast, the DGAT2 family appears to

have a more restricted substrate specificity, primarily targeting diacylglycerol.
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The evolutionary relationships can be visualized through a phylogenetic tree. The following

DOT script generates a simplified cladogram illustrating the distinct evolutionary paths of

DGAT1 and DGAT2.

Ancient Eukaryotic Ancestor

Proto-DGAT1 (MBOAT family)

Proto-DGAT2

DGAT1 (Mammals, Plants, Fungi)

ACAT (Animals)

DGAT2 (Mammals, Plants, Fungi)

Simplified cladogram of DGAT family evolution.

Click to download full resolution via product page

Caption: Simplified cladogram of DGAT family evolution.

Quantitative Data Summary
The functional differences between DGAT1 and DGAT2 are reflected in their kinetic properties

and expression patterns. This section summarizes key quantitative data in a tabular format for

easy comparison.

Table 1: Comparative Enzyme Kinetics of Mammalian
DGAT1 and DGAT2
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Parameter DGAT1 DGAT2 Reference

Substrate Specificity

(Acyl-CoA)

Broad, prefers oleoyl-

CoA

Prefers oleoyl-CoA,

but generally more

specific than DGAT1

Substrate Specificity

(Acyl-Acceptor)

Diacylglycerol, retinol,

long-chain alcohols

Primarily

Diacylglycerol

Apparent Km (Oleoyl-

CoA)

Higher (less active at

low concentrations)

Lower (more active at

low concentrations)

Apparent Vmax

Higher at saturating

substrate

concentrations

Lower at saturating

substrate

concentrations

Inhibition by

Coenzyme A
Sensitive Less sensitive

Table 2: Relative mRNA Expression of DGAT1 and
DGAT2 in Mouse Tissues

Tissue

DGAT1
Expression
(relative to
housekeeping
gene)

DGAT2
Expression
(relative to
housekeeping
gene)

Predominant
Isoform

Reference

Small Intestine High Moderate DGAT1

Adipose Tissue Moderate High DGAT2

Liver Low High DGAT2

Mammary Gland

(lactating)
High High Both

Skeletal Muscle Low Low -

Experimental Protocols
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This section provides detailed methodologies for key experiments used to study the DGAT

gene family.

DGAT Activity Assay
This protocol describes a fluorescence-based assay to measure DGAT activity in microsomal

preparations by monitoring the release of Coenzyme A (CoASH).

Materials:

Microsomal protein fraction

1,2-Dioleoyl-sn-glycerol (DOG)

Oleoyl-CoA

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

Tris-HCl buffer (100 mM, pH 7.4)

Triton X-100

96-well or 384-well black plates

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

Prepare the assay buffer: 100 mM Tris-HCl, pH 7.4, with 1% Triton X-100.

Prepare the substrate mix in the assay buffer: 200 µM 1,2-DOG and 100 µM oleoyl-CoA.

Prepare the CPM solution in a suitable solvent (e.g., DMSO).

In a 96-well plate, add 50 µL of the substrate mix to each well.

Add 1-2 µg of microsomal protein to each well. For inhibitor studies, pre-incubate the

microsomes with the inhibitor for a specified time before adding to the substrate mix.
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Add CPM to a final concentration of 10 µM.

Initiate the reaction by adding the microsomal protein to the substrate mix.

Immediately place the plate in a fluorescence plate reader and measure the increase in

fluorescence over time (e.g., every minute for 30 minutes).

The rate of the reaction is determined from the linear phase of the fluorescence increase and

can be converted to specific activity (nmol/min/mg protein) using a CoASH standard curve.

The following DOT script illustrates the workflow for the DGAT activity assay.
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Assay Execution
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Workflow for a fluorescence-based DGAT activity assay.
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Caption: Workflow for a fluorescence-based DGAT activity assay.
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Quantitative Real-Time PCR (qPCR) for DGAT1 and
DGAT2
This protocol outlines the steps for quantifying the mRNA expression levels of DGAT1 and

DGAT2.

Materials:

RNA extraction kit (e.g., TRIzol)

Reverse transcriptase kit for cDNA synthesis

qPCR master mix (e.g., SYBR Green or TaqMan)

Primers specific for DGAT1, DGAT2, and a housekeeping gene (e.g., GAPDH, ACTB)

qPCR instrument

Procedure:

RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit

according to the manufacturer's instructions. Assess RNA quality and quantity using a

spectrophotometer or a bioanalyzer.

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse

transcriptase kit.

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20

µL reaction includes:

10 µL of 2x qPCR master mix

1 µL of forward primer (10 µM)

1 µL of reverse primer (10 µM)

1 µL of cDNA template
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7 µL of nuclease-free water

qPCR Program: Run the plate on a qPCR instrument with a standard thermal cycling

program:

Initial denaturation: 95°C for 10 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Melt curve analysis (for SYBR Green)

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the

relative expression of DGAT1 and DGAT2 using the ΔΔCt method, normalizing to the

housekeeping gene.

Western Blotting for DGAT Protein Detection
This protocol describes the detection of DGAT1 and DGAT2 proteins in cell or tissue lysates.

Materials:

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

Electrophoresis and transfer apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies specific for DGAT1 and DGAT2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris

and collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample

buffer and heat at 95°C for 5 minutes to denature the proteins.

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to

separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in

blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST for 10 minutes each.
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Detection: Apply the chemiluminescent substrate to the membrane and detect the signal

using an imaging system.

Signaling Pathways Regulating DGAT Expression
The expression of DGAT1 and DGAT2 is tightly regulated by various signaling pathways in

response to nutritional and hormonal cues.

MEK-ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)

pathway has been shown to regulate the expression of both DGAT1 and DGAT2 in

hepatocytes. Inhibition of the MEK-ERK pathway leads to an increase in the mRNA levels of

both DGAT1 and DGAT2, suggesting a repressive role of this pathway on DGAT expression.

The following DOT script illustrates the inhibitory effect of the MEK-ERK pathway on DGAT

gene expression.
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MEK-ERK pathway's inhibitory effect on DGAT expression.
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Caption: MEK-ERK pathway's inhibitory effect on DGAT expression.
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C/EBPβ Regulation of DGAT2
In adipocytes, the expression of DGAT2 is under the control of the CCAAT/enhancer-binding

protein beta (C/EBPβ), a key transcription factor in adipogenesis. C/EBPβ directly binds to the

promoter of the DGAT2 gene to activate its transcription during the early stages of adipocyte

differentiation.

The following DOT script depicts the transcriptional activation of DGAT2 by C/EBPβ.
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Transcriptional activation of DGAT2 by C/EBPβ.
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Caption: Transcriptional activation of DGAT2 by C/EBPβ.
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Conclusion
The DGAT gene family, with its two convergently evolved and functionally distinct members,

DGAT1 and DGAT2, presents a fascinating case of evolutionary adaptation. Their differential

regulation, substrate preferences, and tissue-specific roles highlight the complexity of lipid

metabolism. For researchers and drug development professionals, a thorough understanding

of the nuances of each DGAT isozyme is critical for the development of targeted therapies for

metabolic diseases. This guide provides a foundational resource, compiling essential

quantitative data, detailed experimental protocols, and visualizations of key regulatory

pathways to aid in the ongoing investigation of this important gene family. The continued

exploration of the DGAT family holds significant promise for uncovering new therapeutic

avenues for the management of metabolic disorders.

To cite this document: BenchChem. [Evolutionary Conservation of the Diacylglycerol
Acyltransferase (DGAT) Gene Family: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b150450#evolutionary-
conservation-of-the-dgat-gene-family]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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